1-Chloroheptane
Overview
Description
1-Chloroheptane is a halogenated hydrocarbon that is part of the cycloheptane family, which has been studied for its reactivity and potential applications in the synthesis of natural products and pharmacologically active intermediates. The structural and molecular properties of cycloheptane derivatives, including chlorocycloheptane (ClCHP), are of interest due to their stable nature and vast applications, despite being less known than their lower cycloalkane counterparts .
Synthesis Analysis
The synthesis of 1-chloroheptane derivatives can be achieved through various methods. One approach involves the [3+2+2] cyclization of chromium alkenyl Fischer carbene complexes and allenes, which can yield 1,2- and 1,3-dialkylidenecycloheptanes depending on the catalyst used . Another method includes the sequential '[3+3]-cyclization/Williamson' reactions of 1,3-bis(trimethylsilyloxy)-7-chlorohepta-1,3-dienes, leading to functionalized chromanes .
Molecular Structure Analysis
The molecular structure of 1-chloroheptane and its derivatives has been explored using various computational methods. Quantum chemical calculations, such as ab initio (MP2) method and meta-hybrid (M06-2X) functional, have been utilized to investigate the structural reactivity, stability, and behavior of substituents on cycloheptane . Gas-phase electron diffraction studies have also been conducted to determine the structure of related compounds, such as 1-chloro-1-silabicyclo(2.2.2)octane, revealing significant deviations from tetrahedral values in valence angles and a large amplitude twisting motion .
Chemical Reactions Analysis
The reactivity of 1-chloroheptane has been studied in the context of thermal dehydrochlorination reactions, where the nature of bonding during the gas-phase thermal decomposition to produce 1-hexene and hydrogen chloride has been examined. The reaction mechanism is proposed to be a two-stage one-step process with a planar catalytic reaction center . Additionally, the rearrangement of polychloroalkyl radicals with 1,4, 1,5, and 1,6 migration of hydrogen atoms has been observed during the reduction of 1,1,1,7-tetrachloroheptane, leading to various chloroheptane isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-chloroheptane derivatives have been investigated through experimental and computational studies. Raman and infrared vibrational spectroscopy, along with DFT and MP2 calculations, have been used to study the conformational diversity of 1-chloromethyl-1-fluorosilacyclohexane, a related compound, revealing multiple stable conformers . The susceptibility of intramolecular interactions and the charge distribution within the molecules have been scrutinized using natural bond orbital analysis and population methods such as CHELPG and Atomic Dipole Corrected Hirshfeld Charges (ADCH) .
Scientific Research Applications
Thermophysical Properties
1-Chloroheptane has been studied for its thermophysical properties. Research conducted by Melent’ev et al. (2019) focused on experimental density and sound velocity data for 1-chloroheptane. The study also examined isobaric heat capacities and evaluated auxiliary thermodynamic properties (Melent’ev et al., 2019).
Bacterial Dehalogenation
T. Omori and M. Alexander (1978) researched the bacterial dehalogenation of halogenated alkanes, including 1-chloroheptane. This study offers insights into the microbial interaction with halogenated compounds, which is significant in environmental chemistry (Omori & Alexander, 1978).
Proton Transfer Studies
Research by Slabbinck, Demeyer, and Ceulemans (2000) explored the proton transfer from heptane radical cations to decane molecules in crystals containing 1-chloroheptane. This study contributes to the understanding of proton transfer mechanisms in organic chemistry (Slabbinck, Demeyer, & Ceulemans, 2000).
Heat Capacity Analysis
Chorążewski, Góralski, and Tkaczyk (2005) measured the heat capacities of various chloroalkanes, including 1-chloroheptane. Their study provided a detailed analysis of the heat capacities and contributed to the field of physical chemistry (Chorążewski, Góralski, & Tkaczyk, 2005).
Interaction Parameters in Polymer Systems
The work of Fernández et al. (1993) involved the estimation of Nitta-Chao interaction parameters for mixtures involving 1-chloroheptane. This research has implications for understanding the thermodynamic properties of mixtures in polymer science (Fernández et al., 1993).
Conformational Diversity in Molecular Compounds
McFadden et al. (2020) conducted experimental and computational studies on 1-chloromethyl-1-fluorosilacyclohexane, providing insights into conformational diversity in similar molecular compounds (McFadden et al., 2020).
Ozone Depletion Potential Evaluation
Wuebbles et al. (1998) evaluated the ozone depletion potentials of compounds including 1-chloroheptane. This study is crucial for understanding the environmental impact of such compounds (Wuebbles et al., 1998).
Structural and Electronic Properties
Unimuke et al. (2022) focused on the structural and electronic properties of cycloheptane derivatives, including chlorocycloheptane, which can be related to 1-chloroheptane. This research contributes to the field of organic chemistry and materials science (Unimuke et al., 2022).
Safety And Hazards
1-Chloroheptane is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
1-chloroheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMDPHNGKBEVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
Record name | 1-CHLOROHEPTANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060864 | |
Record name | Heptane, 1-chloro- | |
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Molecular Weight |
134.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloroheptane is a colorless liquid. Insoluble in water., Colorless liquid; [CAMEO] | |
Record name | 1-CHLOROHEPTANE | |
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Record name | 1-Chloroheptane | |
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Product Name |
1-Chloroheptane | |
CAS RN |
629-06-1 | |
Record name | 1-CHLOROHEPTANE | |
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URL | https://cameochemicals.noaa.gov/chemical/19011 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Chloroheptane | |
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Record name | 1-Chloroheptane | |
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Record name | Heptane, 1-chloro- | |
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Record name | Heptane, 1-chloro- | |
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Record name | 1-chloroheptane | |
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Record name | 1-CHLOROHEPTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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